

Application Note: HPLC-UV Method for Quantifying Caffeic Acid in Coffee Extracts

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Caffeic Acid

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Introduction

Caffeic acid (CA), a prominent hydroxycinnamic acid, is a critical phenolic compound in coffee beans, renowned for its **antioxidant properties** and influence on the beverage's organoleptic quality, particularly its acidity and astringency [1]. Accurate quantification of **caffeic acid** is essential for evaluating coffee's bioactive properties and quality. This application note provides a **rigorously validated methodology** for the rapid and precise quantification of **caffeic acid** in raw and roasted coffee extracts using HPLC-UV. The method has been developed and validated according to standards recommended by ANVISA and INMETRO, ensuring reliability and reproducibility for researchers and scientists in drug development and food science [1].

Principle

This method is based on the **reverse-phase separation** of analytes on a C18 column. The **caffeic acid** present in the coffee extract is separated based on its differential partitioning between the non-polar stationary phase and the polar mobile phase. The separated **caffeic acid** is then detected and quantified using an **ultraviolet (UV) detector** at a specific wavelength where the compound exhibits strong absorption [1] [2].

Materials and Equipment

Item	Specification
HPLC System	Agilent 1260 series or equivalent, equipped with a quaternary pump, autosampler, and DAD/UV detector [1].
Analytical Column	Luna Omega Polar C18 (or equivalent), 150 mm x 4.6 mm, 5 µm particle size [1].
Guard Column	Eclipse XDB-C18, 12.5 mm x 4.6 mm, 5 µm [1].
Caffeic Acid Standard	>95% purity (Sigma-Aldrich, or equivalent) [1].
Acetonitrile	HPLC grade [1].
Water	High-purity grade (e.g., from Milli-Q water purification system) [1].
Acetic Acid	HPLC grade, for mobile phase pH adjustment [1].
Coffee Samples	Raw and roasted coffee beans, ground and sieved through a 20-mesh sieve [1].
Cryogenic Mill	For grinding coffee beans with liquid nitrogen [1].

Reagent and Mobile Phase Preparation

Mobile Phase

Prepare a mixture of high-purity water and acetonitrile, adjusted to an appropriate pH with acetic acid (e.g., 0.1-0.5% v/v). The exact ratio should be optimized and can be isocratic or a gradient. For instance, a method validated for emulsions used **ethanol-water (40:60 v/v) adjusted to pH 2.5 with acetic acid** [2]. Filter and degas the mobile phase before use.

Standard Stock Solution (1 mg/mL)

Accurately weigh about 10 mg of **caffeic acid** reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with a suitable solvent (e.g., water, methanol, or mobile phase) to obtain a 1 mg/mL stock solution. Prepare working standards by serial dilution of the stock solution [1].

Sample Preparation Protocol

- **Grinding:** Use a cryogenic mill with liquid nitrogen to grind the raw or roasted coffee beans to a fine powder. This step facilitates the breakdown of the bean matrix [1].
- **Sieving:** Pass the ground powder through a **20-mesh stainless steel sieve** to standardize particle size [1].
- **Extraction:** Weigh an appropriate amount (e.g., 1.0 g) of the sieved coffee powder. Perform extraction using a suitable solvent (e.g., methanol/water or acetonitrile/water mixtures) with shaking or sonication. Centrifuge the mixture and filter the supernatant through a **0.22 µm or 0.45 µm membrane filter** before HPLC injection [1].

Chromatographic Conditions and Method Validation

Instrument Parameters

Parameter	Specification
Column Temperature	Ambient (25°C) or controlled (e.g., 25-30°C) [1] [2].
Detection Wavelength	325 nm [2].
Injection Volume	10-20 µL (depending on system and concentration).
Flow Rate	0.7 - 1.0 mL/min [1] [2].
Run Time	Approximately 15-20 minutes (method-dependent).

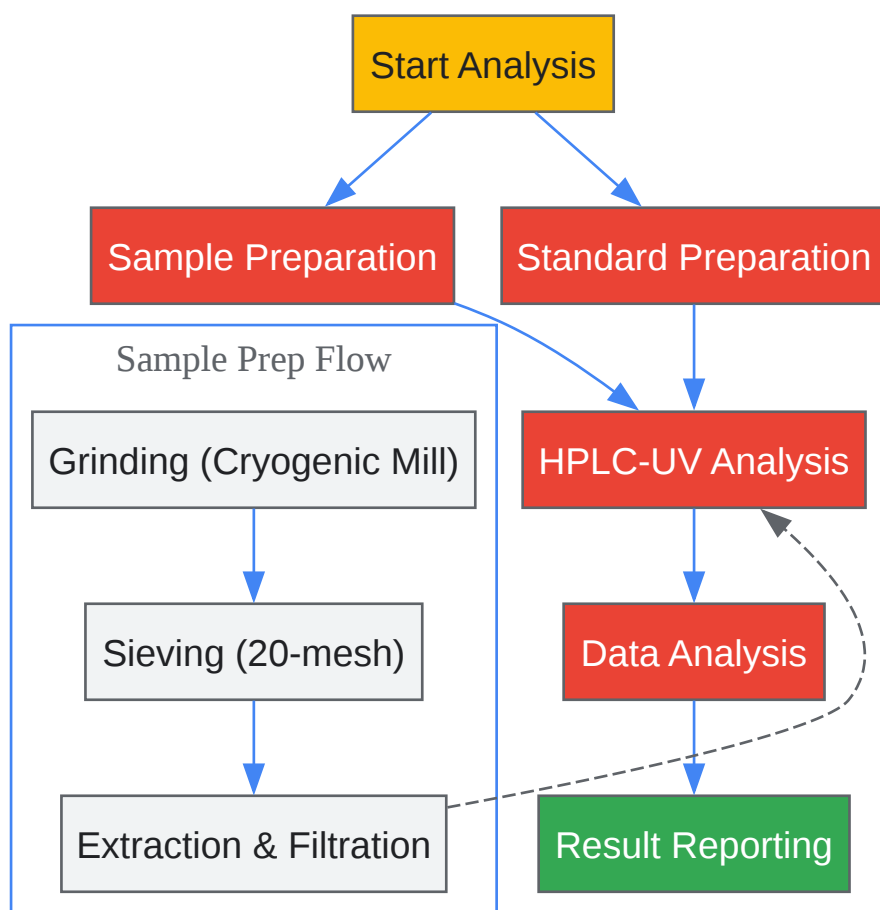
Method Validation Data

The following table summarizes the key validation parameters as demonstrated in the referenced studies:

Validation Parameter	Results for Caffeic Acid	Reference
Linearity Range	0.25 - 24.0 µg/mL ($r^2 > 0.99$) [1] / 10 - 60 µg/mL ($r^2 = 0.9999$) [2]	[1] [2]
Limit of Detection (LOD)	1.44 µg/mL [2]	[2]
Limit of Quantification (LOQ)	4.38 µg/mL [2]	[2]
Accuracy (Recovery)	97.1 - 102.2% [3]	[3]
Precision	HorRat scores of 0.5-1.0, indicating acceptable precision [4]	[4]

Experimental Workflow

The entire analytical procedure, from sample preparation to data analysis, can be visualized as follows:



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Troubleshooting and Notes

- **Peak Tailing:** Ensure the mobile phase is at the correct pH. A low pH (2.5-3.0) is often used to suppress the ionization of acidic analytes and improve peak shape [2].
- **Retention Time Shift:** Check the stability of the mobile phase pH and column temperature. Consistently prepare the mobile phase.
- **Low Response:** Verify the detection wavelength and the integrity of the standard solutions. Ensure samples are properly filtered to avoid column clogging.
- **Column Care:** Always use a guard column to protect the analytical column. Flush the system regularly as per the manufacturer's instructions to remove potential contaminants.
- **Matrix Effects:** The coffee matrix can influence ionization and quantification. The method's accuracy should be confirmed using **standard addition or matrix-matched calibration** where necessary [5].

Conclusion

This application note outlines a robust, validated HPLC-UV method for the quantification of **caffeic acid** in coffee extracts. The method demonstrates excellent **linearity, precision, and accuracy** within defined ranges, making it suitable for quality control and research applications aimed at characterizing the phenolic profile of coffee and related products [1] [3]. Its relative simplicity and use of standard HPLC equipment make it accessible for most analytical laboratories.

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